molecular formula C8H9ClN2 B12951649 2-(Azetidin-3-yl)-4-chloropyridine

2-(Azetidin-3-yl)-4-chloropyridine

Cat. No.: B12951649
M. Wt: 168.62 g/mol
InChI Key: RKCIKJQXQGXXQG-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-4-chloropyridine: is a heterocyclic compound with intriguing biological activities. It belongs to the class of azetidine carboxylic acids, which serve as essential building blocks for peptides and exhibit diverse properties

    Structure: The compound consists of a pyridine ring substituted with an azetidine moiety at the 3-position and a chlorine atom at the 4-position.

!Compound Structure

Preparation Methods

Synthetic Routes::

    Horner–Wadsworth–Emmons Reaction: Alkylated phosphonates and N-Boc-azetidin-3-one react to form N-Boc-azetidine-3-ylidenes. These intermediates are then hydrogenated to yield racemic N-Boc-amino acids.

    Optical Resolution: The racemic mixture is resolved using (S)-4-benzyl-2-oxazolidinone, resulting in enantiomerically pure 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids.

Industrial Production:: The industrial-scale synthesis involves optimizing the above routes for efficiency and yield.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: Building block for peptide synthesis.

    Biology: Investigated for its effects on cellular processes.

    Medicine: Potential drug candidate due to its unique structure.

    Industry: Used in the preparation of specialized materials.

Mechanism of Action

    Targets: Interacts with specific receptors or enzymes.

    Pathways: Modulates signaling pathways related to cellular function.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other azetidine derivatives.

    Similar Compounds: Include azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-chloropyridine

InChI

InChI=1S/C8H9ClN2/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

RKCIKJQXQGXXQG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CC(=C2)Cl

Origin of Product

United States

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